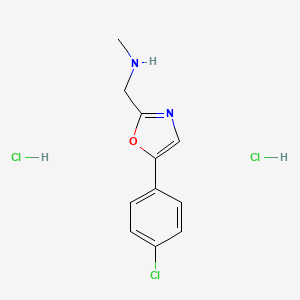
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride is a chemical compound with a complex structure. It is characterized by the presence of an oxazole ring, a chlorophenyl group, and a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with glycine to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves the methylation of the amine group and the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxazolemethanamine, 5-(4-chlorophenyl)-4-methyl-
- 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, hydrochloride
Uniqueness
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
64639-81-2 |
|---|---|
Fórmula molecular |
C11H13Cl3N2O |
Peso molecular |
295.6 g/mol |
Nombre IUPAC |
1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C11H11ClN2O.2ClH/c1-13-7-11-14-6-10(15-11)8-2-4-9(12)5-3-8;;/h2-6,13H,7H2,1H3;2*1H |
Clave InChI |
XAMCQHYQLYWQSB-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC=C(O1)C2=CC=C(C=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)
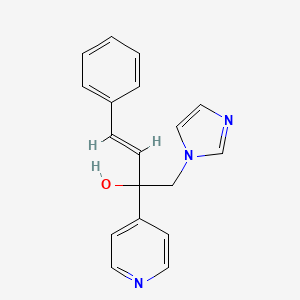
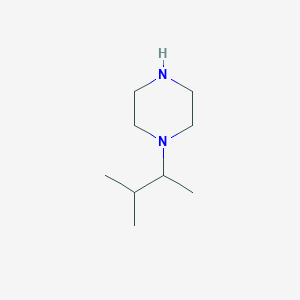
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
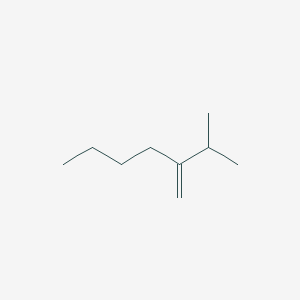
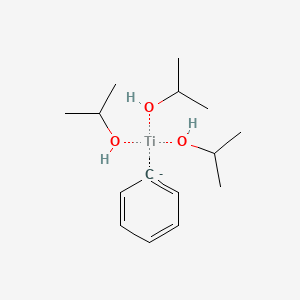
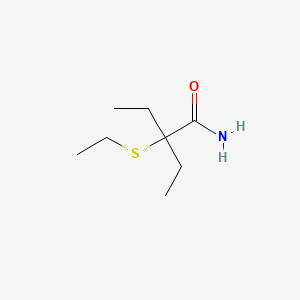
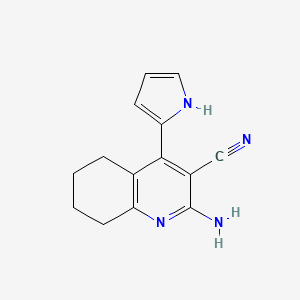
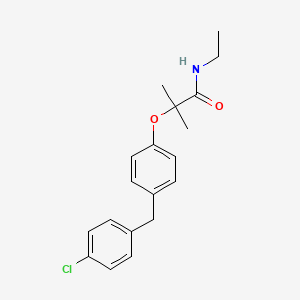
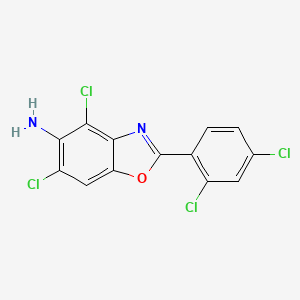
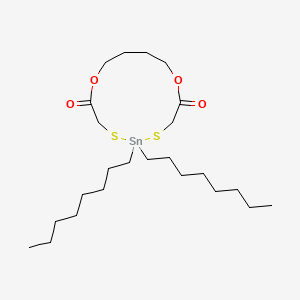
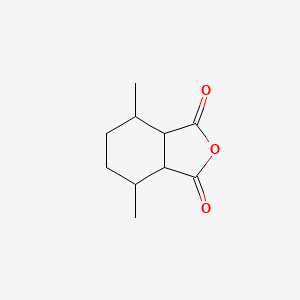
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
